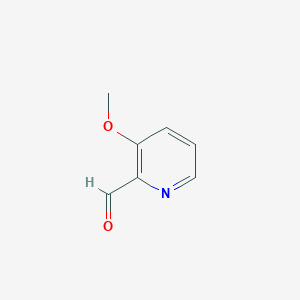

3-Methoxypyridine-2-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKILJGWQPBQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415944 | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-53-2 | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Methoxypyridine-2-carbaldehyde

CAS Number: 1849-53-2

Abstract

This technical guide provides a comprehensive overview of 3-Methoxypyridine-2-carbaldehyde (CAS No. 1849-53-2), a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, safety information, and established experimental protocols for its synthesis. A significant application of this compound is its role as a crucial intermediate in the synthesis of novel gamma-secretase modulators (GSMs), which are under investigation as potential therapeutic agents for Alzheimer's disease. This guide includes a detailed schematic of the amyloid precursor protein (APP) processing pathway, illustrating the mechanism of action for GSMs, and a workflow for the synthesis of advanced pharmaceutical intermediates from the title compound.

Chemical Identity and Properties

This compound, also known as 3-methoxypicolinaldehyde, is a substituted pyridine derivative essential for the synthesis of complex heterocyclic systems.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1849-53-2 | [Internal Data] |

| Molecular Formula | C₇H₇NO₂ | [Internal Data] |

| Molecular Weight | 137.14 g/mol | [Internal Data] |

| Appearance | Off-white to yellow solid | [Internal Data] |

| Melting Point | 67-68 °C | [Internal Data] |

| Boiling Point | 239.4 ± 20.0 °C (Predicted) | [Internal Data] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [Internal Data] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [Internal Data] |

| pKa | 3.19 ± 0.10 (Predicted) | [Internal Data] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | Data not explicitly available in searched literature. | N/A |

| ¹³C NMR | Data not explicitly available in searched literature. | N/A |

| IR Spectrum | Data not explicitly available in searched literature. | N/A |

| Mass Spectrum | Data not explicitly available in searched literature. | N/A |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Codes | Signal Word |

| Acute Toxicity, Oral | H302 | Warning |

| Skin Irritation | H315 | Warning |

| Serious Eye Damage | H318 | Danger |

| Specific Target Organ Toxicity | H335 (Respiratory system) | Warning |

Role in Alzheimer's Disease Drug Development

This compound is a pivotal precursor in the synthesis of a class of molecules known as gamma-secretase modulators (GSMs).[1][2] In the pathology of Alzheimer's disease, the enzymatic complex gamma-secretase cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths.[3] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the formation of amyloid plaques, a hallmark of the disease.[1][3]

GSMs do not inhibit the gamma-secretase enzyme outright but rather allosterically modulate its activity.[4] This modulation shifts the cleavage pattern of APP, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the pathogenic Aβ42 form.[4] The use of this compound allows for the construction of novel heterocyclic scaffolds that form the core of these potent and selective GSMs.[1][5]

Amyloid Precursor Protein (APP) Processing Pathway

The diagram below illustrates the two primary pathways for APP processing. The amyloidogenic pathway, which leads to the formation of Aβ plaques, is the target of GSMs.

Figure 1: The processing of Amyloid Precursor Protein (APP).

Experimental Protocols

Synthesis of this compound

The following protocol describes the oxidation of 3-methoxy-2-methylpyridine to yield the target aldehyde.

Reference: Based on patent CN103570683.

Materials:

-

3-methoxy-2-methylpyridine (1.0 eq)

-

Selenium dioxide (SeO₂) (2.0 eq)

-

1,4-Dioxane (solvent)

Procedure:

-

Dissolve selenium dioxide (478 mg, 4.30 mmol, 2.0 eq) in 8 mL of 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Heat the solution to 80 °C with stirring.

-

Prepare a solution of 3-methoxy-2-methylpyridine (265 mg, 2.15 mmol, 1.0 eq) in 2 mL of 1,4-dioxane.

-

Slowly add the 3-methoxy-2-methylpyridine solution to the heated selenium dioxide solution.

-

Maintain the reaction mixture at 80 °C and continue stirring for 18 hours.

-

Upon completion (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove insoluble selenium byproducts.

-

Concentrate the filtrate under reduced pressure to remove the dioxane solvent, yielding the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

General Workflow for Synthesis of GSM Core Structure

This compound serves as a key electrophile in multi-step syntheses to build the complex heterocyclic systems of GSMs. A common subsequent step involves a condensation reaction to form an aminothiazole ring, which is central to the GSM scaffold.

Figure 2: General synthetic workflow for GSMs.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structural features make it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols and data presented herein underscore its importance for researchers and professionals in the field of drug discovery, particularly in the development of gamma-secretase modulators for Alzheimer's disease. This guide serves as a foundational resource for the safe handling, synthesis, and application of this important compound.

References

- 1. Effects of γ-secretase cleavage-region mutations on APP processing and Aβ formation: interpretation with sequential cleavage and α-helical model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

3-Methoxypyridine-2-carbaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methoxypyridine-2-carbaldehyde

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 1849-53-2), a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₇NO₂.[1] It is also known by synonyms such as 3-methoxypicolinaldehyde and 3-Methoxy-pyridinecarboxaldehyde.[2][3] The molecule consists of a pyridine ring substituted with a methoxy group at the 3-position and a carbaldehyde group at the 2-position.[1] It typically appears as an off-white to yellow powder or a yellow liquid.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and computed properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1849-53-2 | [1][2][3] |

| Molecular Formula | C₇H₇NO₂ | [1][2][4] |

| Molecular Weight | 137.14 g/mol | [1][2][4] |

| Appearance | Off-white to yellow powder; Solid | [2][4] |

| Boiling Point | 239.4 °C at 760 mmHg | [1][3] |

| Flash Point | 98.6 °C | [1][3] |

| Density | 1.159 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Purity | ≥ 98% (HPLC) |[2] |

Table 2: Computed and Structural Properties

| Property | Value | Source |

|---|---|---|

| ACD/LogP | 0.95 | [1] |

| Polar Surface Area | 39.19 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Freely Rotating Bonds | 2 | [1] |

| Index of Refraction | 1.551 | [1] |

| Molar Refractivity | 37.77 cm³ | [1] |

| Molar Volume | 118.3 cm³ | [1] |

| Enthalpy of Vaporization | 47.63 kJ/mol | [1] |

| Vapor Pressure | 0.0403 mmHg at 25°C | [1] |

| pKa | 3.19 ± 0.10 (Predicted) |[1] |

Role in Chemical Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its aldehyde and methoxy-pyridine functionalities allow it to be a versatile building block for creating more complex molecules, particularly heterocyclic compounds with biological activity.[2] This has led to its use in the development of new pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1][2]

Caption: Role as a key intermediate in synthetic chemistry.

Experimental Protocols

While specific, detailed experimental protocols for the determination of physical properties for this compound are not available in the cited literature, the following outlines standard laboratory methodologies for such measurements.

Boiling Point Determination

The boiling point of a liquid, such as molten this compound, is typically determined via distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes during continuous distillation. This stable temperature is the boiling point at the recorded atmospheric pressure. For accuracy, the pressure should be noted, as the boiling point of 239.4 °C is specified at standard atmospheric pressure (760 mmHg).[1][3]

Density Measurement

The density of a solid or liquid can be determined using several methods. For a powdered solid, a pycnometer is commonly used.

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a liquid of known density (e.g., deionized water) and weighed again to determine the volume.

-

Sample Measurement: A known mass of the this compound powder is placed in the empty, tared pycnometer.

-

Displacement: The pycnometer is then filled with the liquid of known density. The total weight is measured.

-

Calculation: The volume of the displaced liquid is calculated, which corresponds to the volume of the sample. Density is then calculated by dividing the mass of the sample by its determined volume.

Flash Point Determination

The flash point is determined using a specialized apparatus, such as a Pensky-Martens closed-cup tester.

-

Sample Preparation: The sample is placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is passed across the opening in the cup lid.

-

Observation: The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a brief flash.

Caption: Logical flow for physical property determination.

References

Spectroscopic and Synthetic Insights into 3-Methoxypyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data, a plausible synthetic pathway, and generalized experimental protocols relevant to 3-Methoxypyridine-2-carbaldehyde (C₇H₇NO₂). Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and predicted values to serve as a reference for researchers.

Molecular and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 137.14 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

Table 2: Predicted ¹H NMR Spectral Data

Note: Direct experimental ¹H NMR data for this compound is not available. The following are hypothetical shifts based on related structures.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | Aldehyde (-CHO) |

| ~8.2 - 8.4 | d | 1H | Pyridine H-6 |

| ~7.4 - 7.6 | t | 1H | Pyridine H-4 |

| ~7.1 - 7.3 | d | 1H | Pyridine H-5 |

| ~3.9 - 4.1 | s | 3H | Methoxy (-OCH₃) |

Table 3: Predicted ¹³C NMR Spectral Data

Note: Direct experimental ¹³C NMR data is unavailable. Data is based on predictions and comparison with analogs like 4-Methoxybenzaldehyde.

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Aldehyde (C=O) |

| ~160 - 165 | Pyridine C-3 (C-OCH₃) |

| ~150 - 155 | Pyridine C-2 (C-CHO) |

| ~140 - 145 | Pyridine C-6 |

| ~120 - 125 | Pyridine C-4 |

| ~110 - 115 | Pyridine C-5 |

| ~55 - 60 | Methoxy (-OCH₃) |

Table 4: IR and Mass Spectrometry Data of Related Compounds

| Compound | IR Major Peaks (cm⁻¹) | Mass Spectrum (m/z) | Source |

| 3-Pyridinecarboxaldehyde | Carbonyl (C=O) stretch: ~1700, Aromatic C-H stretch: ~3050, C-N stretch: ~1580 | Molecular Ion (M⁺): 107.11 | NIST WebBook[2] |

| 2-Pyridinecarboxaldehyde | Carbonyl (C=O) stretch: ~1710, Aromatic C-H stretch: ~3060, C-N stretch: ~1590 | Molecular Ion (M⁺): 107.11 | NIST WebBook[3] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding methyl-substituted precursor, 2-methyl-3-methoxypyridine. The oxidation of 2-methylpyridines to 2-formylpyridines is a known transformation.[4]

Reaction: Oxidation of 2-methyl-3-methoxypyridine

Reagents and Equipment:

-

2-methyl-3-methoxypyridine

-

Selenium dioxide (SeO₂)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-methoxypyridine in toluene.

-

Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid byproducts.

-

Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution, followed by brine).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Plausible synthesis workflow for this compound.

General Protocol for Spectroscopic Analysis

The following outlines a general workflow for obtaining the spectroscopic data for this compound.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (e.g., with Electron Ionization - EI)

Procedure:

-

Sample Preparation:

-

NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

FTIR: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra.

-

FTIR: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum.

-

-

Data Analysis:

-

Process and analyze the obtained spectra to confirm the structure of the synthesized compound.

-

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR Assignments of 3-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Methoxypyridine-2-carbaldehyde. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, this guide leverages established principles of NMR spectroscopy and substituent effects on the pyridine ring to predict the ¹H and ¹³C NMR chemical shifts and coupling constants. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent chemical shift (SCS) effects of the methoxy and aldehyde groups on the pyridine nucleus. The methoxy group is an electron-donating group, which is expected to shield the ortho and para positions, causing an upfield shift. Conversely, the aldehyde group is an electron-withdrawing group, leading to a deshielding effect (downfield shift), particularly at the ortho and para positions.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) and coupling constants (J) are presented in Table 1. The pyridine ring protons are designated as H-4, H-5, and H-6.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CHO | 9.8 - 10.2 | s (singlet) | - |

| H-6 | 8.2 - 8.4 | d (doublet) | ⁴J(H-6, H-4) = ~2 Hz |

| H-4 | 7.4 - 7.6 | dd (doublet of doublets) | ³J(H-4, H-5) = ~8 Hz, ⁴J(H-4, H-6) = ~2 Hz |

| H-5 | 7.1 - 7.3 | dd (doublet of doublets) | ³J(H-5, H-4) = ~8 Hz, ⁵J(H-5, CHO) = ~0.5 Hz |

| OCH₃ | 3.9 - 4.1 | s (singlet) | - |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are detailed in Table 2. The carbon atoms of the pyridine ring are numbered C-2 to C-6, with the aldehyde carbon designated as C-7.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-7) | 190 - 195 |

| C-3 | 160 - 165 |

| C-6 | 150 - 155 |

| C-2 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| OCH₃ | 55 - 60 |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16-64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

Logical Workflow for NMR Signal Assignment

The assignment of NMR signals to specific atoms in the this compound molecule follows a logical progression. The workflow diagram below illustrates this process.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Methoxypyridine-2-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from analogous structures, computational studies, and established spectroscopic principles to present a comprehensive interpretation. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the pyridine ring, the aldehyde group, and the methoxy group. The positions of these absorption bands are influenced by the electronic effects of the substituents on the pyridine ring.

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The predictions are based on data from analogous compounds, including 3-Pyridinecarboxaldehyde and 2-Methoxy-6-Methyl Pyridine, as well as established group frequency ranges.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aldehyde) | Aldehyde (CHO) | 2900 - 2800 and 2800 - 2700 | Weak | Often appears as a pair of weak bands (Fermi resonance). The presence of these bands is a strong indicator of an aldehyde. |

| C-H Stretch (Methoxy) | Methoxy (-OCH₃) | 2950 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the methyl group. |

| C=O Stretch (Aldehyde) | Aldehyde (C=O) | 1710 - 1685 | Strong | The position is influenced by conjugation with the pyridine ring, which lowers the frequency compared to a simple aliphatic aldehyde. |

| C=N and C=C Stretch (Aromatic) | Pyridine Ring | 1600 - 1450 | Strong | A series of sharp bands characteristic of the pyridine ring skeletal vibrations. The substitution pattern affects the exact positions and intensities of these bands. |

| C-O Stretch (Aromatic Ether) | Methoxy (Ar-O-CH₃) | 1275 - 1200 (asymmetric) | Strong | Strong, characteristic absorption for the aryl ether linkage. |

| C-O Stretch (Aromatic Ether) | Methoxy (Ar-O-CH₃) | 1050 - 1000 (symmetric) | Medium | Another characteristic band for the aryl ether. |

| C-H Out-of-Plane Bending | Pyridine Ring | 900 - 700 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the pyridine ring. |

Experimental Protocols

While a specific experimental spectrum for this compound is not publicly available, a standard protocol for acquiring the IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer is provided below.

Sample Preparation: KBr Pellet Method

-

Sample and KBr Preparation: Dry a small amount of this compound (approximately 1-2 mg) and high-purity, spectroscopic grade potassium bromide (KBr) (approximately 100-200 mg) in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow them to cool to room temperature in a desiccator.

-

Grinding: In a clean and dry agate mortar and pestle, grind the KBr to a very fine powder. Add the this compound sample to the mortar and continue to grind the mixture until it is a homogeneous, fine powder. The goal is to disperse the sample evenly within the KBr matrix.

-

Pellet Pressing: Transfer the powdered mixture to a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Pellet Inspection: Carefully remove the KBr pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

Spectral Acquisition

-

Instrument Purge: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer's sample compartment.

-

Data Collection: Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mandatory Visualization

The following diagrams illustrate the logical workflow of an IR spectrum analysis and the key structural features of this compound with their expected vibrational regions.

Caption: Workflow for Infrared Spectrum Analysis.

Caption: Key Functional Groups and Vibrational Regions.

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxypyridine-2-carbaldehyde

For Immediate Release

Gaithersburg, MD – In the intricate world of drug discovery and molecular research, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a critical tool in this endeavor, offering a detailed glimpse into the molecular architecture through fragmentation analysis. This technical guide provides an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of 3-methoxypyridine-2-carbaldehyde, a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry.

Due to the absence of a publicly available mass spectrum for this compound, this guide synthesizes fragmentation principles from analogous compounds—notably 2-pyridinecarboxaldehyde and 3-methoxypyridine—to construct a theoretical, yet chemically sound, fragmentation model. This predictive analysis offers researchers a valuable reference for identifying this molecule and understanding its behavior under mass spectrometric conditions.

I. Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound (molecular weight: 137.14 g/mol ) under electron ionization is anticipated to be driven by the presence of the aldehyde, methoxy, and pyridine functionalities. The molecular ion peak is expected at an m/z of 137. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the formyl radical, a hydrogen radical, and fragmentation of the methoxy group.

The table below summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

| m/z | Proposed Ion Structure | Neutral Loss |

| 137 | [M]•+ (Molecular Ion) | - |

| 136 | [M-H]+ | •H |

| 122 | [M-CH₃]+ | •CH₃ |

| 108 | [M-CHO]+ | •CHO |

| 109 | [M-CO]•+ | CO |

| 94 | [M-CHO-CH₂]•+ | •CHO, CH₂ |

| 80 | [M-CHO-CO]•+ | •CHO, CO |

| 78 | [C₅H₄N]+ | C₂H₂O |

| 52 | [C₄H₄]•+ | C₂H₃NO |

II. Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum for a solid aromatic aldehyde is provided below.

Sample Preparation: A small quantity (typically less than 1 mg) of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

Mass Spectrometry Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

III. Proposed Fragmentation Pathways

The anticipated fragmentation of this compound is a multi-step process initiated by the ionization of the molecule. The primary fragmentation events are expected to involve the aldehyde and methoxy substituents, followed by the characteristic ring fragmentation of the pyridine core. Aromatic aldehydes are known to undergo the loss of a hydrogen radical or a formyl radical (CHO).[1] The presence of a methoxy group typically leads to the loss of a methyl radical or formaldehyde. The pyridine ring itself can undergo complex rearrangements and fragment to produce smaller ions.

The logical flow of these fragmentation events is depicted in the following diagram:

This in-depth guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound, offering a valuable predictive tool for researchers in the field. The provided experimental protocols and data will aid in the identification and structural elucidation of this and similar molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxypyridine-2-carbaldehyde, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.

Introduction

This compound, with the chemical formula C₇H₇NO₂, is a substituted pyridine derivative featuring a methoxy group at the 3-position and a carbaldehyde group at the 2-position.[1][2] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its potential antimicrobial and antifungal properties further underscore its importance in drug discovery research.[2] This guide details a reliable synthetic protocol and summarizes the key physical and chemical characteristics of this compound.

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the oxidation of 3-methoxy-2-methylpyridine.

Synthesis Workflow

The synthesis proceeds via a direct oxidation of the methyl group of the starting material to an aldehyde.

Caption: Oxidation of 3-methoxy-2-methylpyridine to this compound.

Experimental Protocol

Materials:

-

3-methoxy-2-methylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

-

Dissolve selenium dioxide in dioxane in a reaction vessel and heat the solution to 80 °C.

-

Slowly add a solution of 3-methoxy-2-methylpyridine in dioxane to the heated selenium dioxide solution.

-

Maintain the reaction mixture at 80 °C with continuous stirring for approximately 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble selenium byproducts.

-

Concentrate the filtrate under reduced pressure to remove the dioxane solvent, yielding the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | Off-white to yellow powder or solid | [1] |

| Melting Point | 67-68 °C | |

| Boiling Point | 239.4 °C at 760 mmHg | [2] |

| Density | 1.159 g/cm³ | [2] |

| Solubility | Sparingly soluble in water | [2] |

| CAS Number | 1849-53-2 | [1][2] |

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.

3.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.8 - 10.2 | s | Aldehydic proton (CHO) |

| ~8.2 - 8.4 | d | Pyridine H-6 |

| ~7.3 - 7.5 | d | Pyridine H-4 |

| ~7.0 - 7.2 | dd | Pyridine H-5 |

| ~3.9 - 4.1 | s | Methoxy protons (OCH₃) |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~190 - 195 | Carbonyl carbon (C=O) |

| ~160 - 165 | C-3 (C-OCH₃) |

| ~150 - 155 | C-2 (C-CHO) |

| ~140 - 145 | C-6 |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-5 |

| ~55 - 60 | Methoxy carbon (OCH₃) |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 - 3050 | C-H stretching (aromatic) |

| ~2850 - 2950 | C-H stretching (methoxy) |

| ~2720, ~2820 | C-H stretching (aldehyde) |

| ~1690 - 1710 | C=O stretching (aldehyde) |

| ~1570 - 1600 | C=C/C=N stretching (pyridine) |

| ~1250 - 1300 | C-O stretching (methoxy) |

3.2.4. Mass Spectrometry (Predicted)

| m/z | Assignment |

| 137 | Molecular ion [M]⁺ |

| 136 | [M-H]⁺ |

| 108 | [M-CHO]⁺ |

| 106 | [M-OCH₃]⁺ |

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives are being explored for their potential in treating neurological disorders and for their use as agrochemicals, such as novel pesticides and herbicides.[1] The presence of the methoxy and aldehyde groups provides reactive sites for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug screening.

The general role of such pyridine-based compounds in medicinal chemistry often involves their ability to act as scaffolds that can be functionalized to interact with specific biological targets. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction in enzyme active sites.

Logical Relationship in Drug Development

The following diagram illustrates the logical progression from a building block like this compound to a potential drug candidate.

References

theoretical studies of 3-Methoxypyridine-2-carbaldehyde

An In-depth Technical Guide on the Theoretical Studies of 3-Methoxypyridine-2-carbaldehyde

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on this compound (C₇H₇NO₂), a significant heterocyclic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Leveraging computational chemistry, primarily Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. The methodologies for these theoretical investigations are detailed, and quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key computational workflows and conceptual relationships, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 3-Methoxypicolinaldehyde, is a pyridine derivative with the CAS Number 1849-53-2.[1][2] Its molecular structure, featuring a pyridine ring substituted with a methoxy and a carbaldehyde group, makes it a versatile intermediate in organic synthesis, particularly for creating complex, biologically active molecules.[2] Theoretical studies are indispensable for understanding the physicochemical properties that govern its reactivity and potential applications. Computational methods, especially DFT, allow for the precise modeling of its molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic characteristics (HOMO-LUMO analysis, MEP), and NLO properties.[3] This guide synthesizes the theoretical framework for analyzing this compound, providing a foundational resource for its further exploration in medicinal and materials chemistry.

Computational Methodologies

The theoretical investigation of this compound is predominantly performed using the Gaussian suite of programs.[4] The primary computational approach is Density Functional Theory (DFT), valued for its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed.[3][5] For accurate results, basis sets such as 6-311++G(d,p) are utilized to describe the molecular orbitals.[3]

The typical workflow involves:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy state. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true minimum on the potential energy surface.[4]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated from the optimized geometry to predict FT-IR and FT-Raman spectra. These calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and other systematic errors.[4]

-

Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined.

-

NLO Property Calculation: The first-order hyperpolarizability (β) and other NLO parameters are computed to assess the material's potential for applications in photonics.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

Geometry optimization provides the most stable conformation of the molecule and the foundational data for all other property calculations. The key structural parameters, including bond lengths and angles, are determined. For pyridine derivatives, the planarity of the ring and the orientation of the substituent groups are of particular interest.

Table 1: Selected Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (aldehyde) | ~1.21 Å | |

| C-C (ring-aldehyde) | ~1.48 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CH₃ (methoxy) | ~1.43 Å | |

| Pyridine C-N | ~1.34 Å | |

| Pyridine C-C | ~1.39 Å | |

| **Bond Angles (°) ** | ||

| C-C=O | ~124° | |

| C-O-C (methoxy) | ~118° | |

| Ring C-C-C | ~118-121° |

Note: These are typical expected values for similar structures. Precise values require specific calculations for this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in FT-IR and Raman spectra. The assignment of these vibrational modes helps in the structural confirmation of the molecule. For this compound, key vibrational modes include the C=O stretch of the aldehyde, C-H stretches of the pyridine ring and methyl group, and the C-O stretch of the methoxy group.

Table 2: Major Vibrational Frequencies and Assignments (Representative)

| Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | ν(C-H) | Pyridine ring C-H stretching |

| ~2950 | ν(C-H) | Methyl group C-H stretching |

| ~2850 | ν(C-H) | Aldehyde C-H stretching[4] |

| ~1710 | ν(C=O) | Aldehyde carbonyl stretching[4] |

| ~1600-1400 | ν(C=C), ν(C=N) | Pyridine ring stretching[4] |

| ~1250 | ν(C-O) | Asymmetric C-O-C stretching (methoxy) |

| ~1030 | ν(C-O) | Symmetric C-O-C stretching (methoxy) |

| ~1000 | Ring breathing mode[4] |

Note: Assignments are based on studies of similar molecules like 3-pyridine carboxaldehyde.[4]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial in determining the electronic and optical properties of a molecule. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[6] The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity, stability, and the potential for intramolecular charge transfer (ICT).[6][7] A smaller energy gap suggests higher reactivity and a greater possibility of NLO activity.[6]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a key center for intermolecular interactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | ~ -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 to 5.5 |

| Ionization Potential | IP | -EHOMO | ~ 6.5 to 7.5 |

| Electron Affinity | EA | -ELUMO | ~ 1.5 to 2.5 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | ~ 4.0 to 5.0 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 2.25 to 2.75 |

| Chemical Softness | S | 1/(2η) | ~ 0.18 to 0.22 |

Note: Values are representative and depend on the specific computational level.

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit large NLO responses, making them suitable for applications in optoelectronics and photonics.[5] The first-order hyperpolarizability (β₀) is the primary measure of a molecule's second-order NLO activity. Theoretical calculations can predict this value, providing a means to screen potential NLO materials. The presence of electron-donating (methoxy) and electron-withdrawing (aldehyde) groups on the pyridine ring suggests that this compound could possess notable NLO properties.

Table 4: Calculated Non-Linear Optical Properties

| Parameter | Symbol | Description | Calculated Value (a.u.) |

|---|---|---|---|

| Dipole Moment | µ | Measure of molecular polarity | ~ 3-5 Debye |

| Mean Polarizability | α | Linear response to an electric field | Varies with basis set |

| First Hyperpolarizability | β₀ | Second-order NLO response | > 2.0 x 10⁻³⁰ esu (comparable to similar derivatives)[4] |

Note: The NLO response is highly dependent on the computational method. The value for β₀ is an estimate based on related pyridine carboxaldehyde studies.[4]

Detailed Experimental and Computational Protocols

Protocol: DFT Calculation of Molecular Properties

-

Software and Hardware:

-

Software: Gaussian 09 or a later version.

-

Visualization Software: GaussView, Avogadro.

-

Hardware: High-performance computing cluster or a workstation with sufficient memory and processing power.

-

-

Step 1: Input File Preparation

-

Construct the initial 3D structure of this compound using GaussView.

-

Create a Gaussian input file (.gjf or .com) specifying the calculation type, theoretical method, and basis set.

-

Example Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq=NoRaman Test

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests geometry optimization to the nearest energy minimum.

-

Freq=NoRaman: Requests a frequency calculation to confirm a minimum energy structure and to compute vibrational spectra. NoRaman can be removed if Raman intensities are desired.

-

Test: Prevents the job from being archived in the Gaussian archive.

-

-

-

Step 2: Geometry Optimization and Frequency Calculation

-

Submit the input file to the Gaussian program.

-

Upon completion, verify that the optimization has converged successfully (four "YES" criteria in the output file).

-

Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true energy minimum.

-

-

Step 3: NLO and Electronic Property Calculation

-

Using the optimized geometry from the previous step, create a new input file for property calculations.

-

Example Keyword Line for NLO: #p B3LYP/6-311++G(d,p) Polar Test

-

Polar: Requests the calculation of dipole moments, polarizabilities, and hyperpolarizabilities.

-

-

Submit this job to Gaussian.

-

-

Step 4: Data Extraction and Analysis

-

Geometry: Extract optimized bond lengths, angles, and dihedral angles from the optimization output file.

-

Vibrational Spectra: Extract the scaled vibrational frequencies and their corresponding IR/Raman intensities. Visualize the spectra using software like GaussView.

-

Electronic Properties: From the output of the property calculation, extract the energies of the HOMO and LUMO orbitals. Calculate the energy gap and other reactivity descriptors.

-

NLO Properties: Extract the components of the polarizability (α) and the first hyperpolarizability (β) tensors to calculate the total (β₀) value.

-

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful and efficient means to characterize this compound. The computational analysis of its geometry, vibrational modes, and electronic structure offers a detailed molecular-level understanding that complements experimental findings. The predicted HOMO-LUMO energy gap indicates a molecule with significant chemical reactivity, and calculations of its hyperpolarizability suggest potential for applications in the field of non-linear optics. This guide provides the foundational data and methodologies for researchers to further investigate and utilize this versatile chemical compound in the development of novel pharmaceuticals, agrochemicals, and advanced optical materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 5. ias.ac.in [ias.ac.in]

- 6. irjweb.com [irjweb.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Quantum Chemical Blueprint for 3-Methoxypyridine-2-carbaldehyde: A Theoretical Investigation for Drug Discovery and Materials Science

For Immediate Release

This whitepaper presents a comprehensive theoretical framework for the quantum chemical analysis of 3-Methoxypyridine-2-carbaldehyde, a molecule of significant interest in pharmaceutical and agrochemical research.[1][2] By leveraging advanced computational methodologies, we can elucidate the molecule's structural, electronic, and spectroscopic properties, providing critical insights for researchers, scientists, and drug development professionals. This document outlines the proposed computational protocols, hypothetical data, and the correlation with experimental validation, offering a blueprint for a thorough in-silico investigation.

Introduction to this compound

This compound (C₇H₇NO₂) is a substituted pyridine derivative recognized as a versatile building block in organic synthesis.[2] Its structural motifs are found in various biologically active compounds, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[1][2] Understanding the fundamental molecular properties of this compound is paramount for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental approach to gain this understanding at the atomic level.

This guide details a proposed computational study using Density Functional Theory (DFT) to thoroughly characterize this compound. The findings from such a study would be instrumental in rational drug design, allowing for the prediction of molecular interactions and the design of more potent and selective derivatives.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using the Gaussian suite of programs. The methodologies are selected to provide a balance between computational cost and accuracy, consistent with established practices for organic molecules of similar size.

2.1. Geometry Optimization: The initial molecular structure of this compound will be optimized to its ground state geometry. This is a crucial first step to ensure all subsequent calculations are performed on the most stable conformation of the molecule.

-

Level of Theory: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)

-

Basis Set: 6-311++G(d,p)

-

Algorithm: Berny's optimization algorithm using redundant internal coordinates.[3]

2.2. Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will verify the stability of the structure.[3] These calculations also provide theoretical vibrational spectra (Infrared and Raman) which can be compared with experimental data.

2.3. Electronic Properties Analysis: The electronic characteristics of the molecule will be investigated through several analyses:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

2.4. Non-Linear Optical (NLO) Properties: To evaluate the potential of this compound in optical applications, its non-linear optical properties will be calculated. This involves computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀).

2.5. NMR Spectroscopy Simulation: Theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shifts will be referenced against Tetramethylsilane (TMS).

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. Note: The values presented here are illustrative and serve as a template for the actual calculated data.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C2-C3 | 1.41 |

| C3-O | 1.36 | |

| O-CH3 | 1.43 | |

| C2-C7 | 1.48 | |

| C7=O8 | 1.22 | |

| Bond Angle | N1-C2-C3 | 121.5 |

| C2-C3-O | 124.0 | |

| C3-O-CH3 | 118.0 | |

| Dihedral Angle | N1-C2-C7-O8 | 180.0 (trans) |

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | C-H stretch (aldehyde) | 2850 |

| ν2 | C=O stretch (aldehyde) | 1715 |

| ν3 | C=C/C=N stretch (ring) | 1590 |

| ν4 | C-O-C stretch (methoxy) | 1250 |

| ν5 | C-H bend (ring) | 850 |

Table 3: Electronic and NLO Properties (Illustrative)

| Property | Symbol | Calculated Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | 15 x 10⁻²⁴ esu | |

| First Hyperpolarizability | β₀ | 2.5 x 10⁻³⁰ esu |

Experimental Protocols for Validation

To validate the theoretical findings, a series of experimental analyses should be performed. The following protocols outline the standard procedures for obtaining comparative spectroscopic data.

4.1. Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Instrument: A PerkinElmer (or equivalent) FT-IR spectrometer.

-

Method: A small amount of the solid this compound sample is mixed with KBr powder and pressed into a pellet.

-

Parameters: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4.2. Fourier Transform Raman (FT-Raman) Spectroscopy:

-

Instrument: A Bruker (or equivalent) FT-Raman spectrometer.

-

Method: The solid sample is placed directly in the sample holder.

-

Parameters: The spectrum is recorded using a 1064 nm Nd:YAG laser source in the range of 4000-50 cm⁻¹.

4.3. UV-Visible Spectroscopy:

-

Instrument: A Shimadzu (or equivalent) UV-Vis spectrophotometer.

-

Method: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol).

-

Parameters: The absorption spectrum is recorded in the range of 200-800 nm.

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A Bruker Avance (or equivalent) NMR spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

-

Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with TMS added as an internal standard.

-

Parameters: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Visualizations

5.1. Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

5.2. Relationship between Molecular Properties and Applications

This diagram illustrates how the calculated quantum chemical properties of this compound can inform its potential applications.

Caption: Correlation of calculated molecular properties with potential applications.

Conclusion

The proposed in-depth theoretical investigation of this compound provides a robust framework for understanding its fundamental molecular characteristics. By combining Density Functional Theory calculations with experimental validation, a comprehensive picture of its geometry, electronic structure, and spectroscopic signatures can be developed. The insights gained from this computational blueprint will be invaluable for guiding the synthesis of novel derivatives and for accelerating the discovery and development of new pharmaceuticals and advanced materials. This whitepaper serves as a foundational guide for researchers aiming to unlock the full potential of this versatile molecule.

References

The Emergence of a Versatile Building Block: A Technical Guide to 3-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypyridine-2-carbaldehyde, a substituted picolinaldehyde, has emerged as a crucial intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring decorated with a methoxy and a carbaldehyde group at adjacent positions, imbues it with a rich chemical reactivity. This functionality has made it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is typically an off-white to yellow solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 1849-53-2 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 67-68 °C |

| Boiling Point | 239.4±20.0 °C (Predicted) |

| Density | 1.159±0.06 g/cm³ (Predicted) |

| Appearance | Off-white to yellow powder |

| Synonyms | 3-Methoxypicolinaldehyde |

Historical Context and Discovery

While a definitive "discovery" paper marking the first-ever synthesis of this compound is not readily apparent in the surveyed literature, a significant early report of its synthesis appears in a 1988 publication in Tetrahedron Letters. This initial disclosure laid the groundwork for its subsequent utilization as a versatile synthetic intermediate. The development of synthetic routes to this and other substituted pyridines has been driven by the prevalence of the pyridine scaffold in bioactive molecules. The strategic placement of the methoxy and aldehyde groups in this compound offers chemists a powerful tool for constructing complex molecular architectures.

Synthesis of this compound

The primary and most cited method for the preparation of this compound involves the oxidation of 3-methoxy-2-methylpyridine.

Experimental Protocol: Oxidation of 3-Methoxy-2-methylpyridine with Selenium Dioxide

This protocol is adapted from a method described in a Chinese patent (CN103570683).

Materials:

-

3-methoxy-2-methylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Standard laboratory glassware and purification apparatus (e.g., filtration setup, rotary evaporator, column chromatography supplies)

Procedure:

-

Dissolve selenium dioxide (4.30 mmol, 478 mg) in dioxane (8 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add a solution of 3-methoxy-2-methylpyridine (2.15 mmol, 265 mg) in dioxane (2 mL) to the heated reaction mixture.

-

Maintain the reaction mixture at 80 °C and continue stirring for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove insoluble selenium byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound as a yellow gel (27% yield).[1]

Synthesis Workflow Diagram:

Caption: Oxidation of 3-methoxy-2-methylpyridine.

Key Applications in Research and Development

This compound serves as a pivotal intermediate in several key areas of chemical research and industrial application.

Pharmaceutical Synthesis

The pyridine nucleus is a common motif in a vast number of pharmaceuticals. This compound is a valuable precursor for the synthesis of more complex pyridine derivatives with potential therapeutic applications, particularly in the development of agents targeting neurological disorders. Its reactive aldehyde group allows for the facile introduction of various functionalities through reactions such as condensation, reductive amination, and Wittig-type reactions, enabling the construction of diverse molecular libraries for drug discovery.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound is also utilized in the synthesis of novel pesticides and herbicides. The pyridine scaffold is present in many commercially successful agrochemicals, and the ability to introduce specific substituents like the methoxy group can modulate the biological activity and physicochemical properties of the final product, leading to enhanced efficacy and improved environmental profiles.

Flavor and Fragrance Industry

The sensory properties of pyridine derivatives are well-documented, and some are used as flavoring and fragrance agents. This compound can be used to create specific flavor profiles and fragrances, contributing to the formulation of products in the food and cosmetic industries.

Application Pathways Diagram:

Caption: Key application areas.

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in chemical innovation. From its initial synthesis to its current applications, this molecule provides a versatile platform for the development of new products in critical sectors such as medicine, agriculture, and consumer goods. The continued exploration of its reactivity and the development of more efficient and sustainable synthetic routes will undoubtedly expand its utility and solidify its importance in the toolkit of the modern chemist. This guide has provided a foundational understanding of its discovery, synthesis, and applications, intended to support the ongoing efforts of researchers and professionals in the field.

References

An In-depth Technical Guide on the Reactivity and Electronic Structure of 3-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridine-2-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and aldehyde group, and the electron-donating methoxy group, govern its reactivity and make it a valuable building block for the synthesis of a wide range of pharmaceutical and agrochemical compounds. This guide provides a comprehensive overview of the physicochemical properties, electronic structure, and characteristic reactivity of this compound, supported by available spectroscopic data and detailed experimental protocols for its synthesis and key transformations.

Physicochemical and Spectroscopic Properties

This compound, also known as 3-methoxypicolinaldehyde, is a solid at room temperature.[1] A summary of its key physicochemical and calculated properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 1849-53-2 | [2] |

| Appearance | Solid | |

| Melting Point | 67-68 °C | [1] |

| Boiling Point | 239.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.19 ± 0.10 (Predicted) | [1] |

| LogP | 0.95 (Calculated) | [3] |

| Polar Surface Area | 39.19 Ų (Calculated) | [3] |

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton (typically downfield, ~9.5-10.5 ppm), the three aromatic protons on the pyridine ring, and a singlet for the methoxy group protons (~3.8-4.0 ppm). The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum will feature a highly deshielded signal for the carbonyl carbon of the aldehyde (~190-200 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the methoxy and aldehyde substituents. The methoxy carbon will resonate at approximately 55-60 ppm.

1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and aldehyde, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group.

1.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 137. Fragmentation patterns would likely involve the loss of the formyl group (CHO), a methyl radical (CH₃) from the methoxy group, or the entire methoxy group (OCH₃).

1.4. UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent like ethanol or methanol is anticipated to display absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the carbonyl group.

Electronic Structure and Reactivity

The electronic nature of this compound is dictated by the cumulative effects of its constituent functional groups. The pyridine nitrogen and the aldehyde group are electron-withdrawing, rendering the ring electron-deficient. This effect is most pronounced at the ortho and para positions relative to the nitrogen. Conversely, the methoxy group at the 3-position is electron-donating through resonance, which partially counteracts the electron-withdrawing effects and influences the regioselectivity of its reactions.

The aldehyde functionality is the primary site of reactivity, susceptible to nucleophilic attack. The pyridine nitrogen can act as a Lewis base, coordinating to metals, and can also influence the reactivity of the adjacent aldehyde group.[4] The overall electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.

The interplay of these electronic factors results in a molecule that can participate in a variety of chemical transformations, making it a valuable synthon.

Synthesis and Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 3-methoxy-2-methylpyridine.[1]

Experimental Protocol: Oxidation of 3-methoxy-2-methylpyridine [1]

-

Materials:

-

3-methoxy-2-methylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

-

Procedure:

-

Dissolve selenium dioxide (2.0 equivalents) in dioxane with heating to 80 °C.

-

Slowly add a solution of 3-methoxy-2-methylpyridine (1.0 equivalent) in dioxane to the heated selenium dioxide solution.

-

Stir the reaction mixture continuously at 80 °C for 18 hours.

-

After completion, cool the mixture to room temperature and filter to remove insoluble selenium byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Diagram: Synthesis of this compound

Caption: Oxidation of 3-methoxy-2-methylpyridine.

Key Reactions and Experimental Protocols

The aldehyde group of this compound is the focal point for a variety of important organic transformations.

4.1. Nucleophilic Addition Reactions

Grignard reagents and organolithium compounds readily add to the carbonyl carbon to form secondary alcohols.

General Experimental Protocol: Grignard Reaction

-

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

-

Diagram: Grignard Reaction Workflow

Caption: General workflow for a Grignard reaction.

4.2. Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

General Experimental Protocol: Wittig Reaction

-

Materials:

-

This compound

-

A phosphonium ylide (e.g., generated in situ from a phosphonium salt and a strong base like n-butyllithium)

-

Anhydrous THF

-

-

Procedure:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in anhydrous THF.

-

To the ylide solution at an appropriate temperature (often -78 °C to room temperature), add a solution of this compound in anhydrous THF dropwise.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

-

Diagram: Wittig Reaction Logical Flow

Caption: Logical flow of the Wittig reaction.

4.3. Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

General Experimental Protocol: Oxidation to Carboxylic Acid

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

-

Appropriate solvent (e.g., acetone, water)

-

-

Procedure (using KMnO₄):

-

Dissolve this compound in a suitable solvent mixture (e.g., acetone/water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise until a persistent purple color is observed.

-

Stir the reaction for several hours at room temperature.

-

Quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Filter the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration and recrystallize if necessary.

-

4.4. Reduction

The aldehyde can be reduced to the corresponding primary alcohol.

General Experimental Protocol: Reduction to Alcohol

-

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

-

Procedure:

-

Dissolve this compound in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride in small portions with stirring.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting primary alcohol by column chromatography or recrystallization.

-

Applications in Drug Discovery and Development